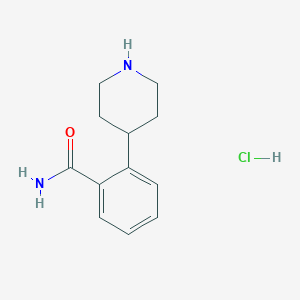

2-(Piperidin-4-yl)benzamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,13,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUFUAIMJYGBEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis and Key Precursors for 2-(Piperidin-4-yl)benzamide (B3227301) hydrochloride Synthesis

Retrosynthetic analysis of 2-(piperidin-4-yl)benzamide hydrochloride reveals a primary disconnection at the amide bond, a common and logical step in the synthesis of such molecules. This bond formation is a crucial step, and its strategic disconnection points to two key precursors: a benzoic acid derivative activated at the carboxyl group and a piperidine (B6355638) derivative with a free amine at the 4-position.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of 2-(Piperidin-4-yl)benzamide

This analysis identifies the following key precursors:

2-Carboxybenzoyl derivative: This component can be derived from various starting materials, such as phthalic anhydride (B1165640) or 2-cyanobenzoic acid. The choice of starting material often depends on the desired substitution pattern on the benzene (B151609) ring.

4-Aminopiperidine derivative: A crucial precursor is a piperidine ring with an amino group at the 4-position. To prevent side reactions, the piperidine nitrogen is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This leads to the use of precursors like tert-butyl 4-aminopiperidine-1-carboxylate.

The final step in the synthesis would be the deprotection of the piperidine nitrogen and the formation of the hydrochloride salt.

Optimized Synthetic Routes and Reaction Conditions for this compound

The synthesis of this compound is typically achieved through the coupling of a suitably activated benzoic acid derivative with a protected 4-aminopiperidine, followed by deprotection and salt formation. The optimization of this route is critical for achieving high yields and purity.

A general synthetic scheme is as follows:

Scheme 1: General Synthetic Route for this compound

Amide Coupling Reaction:

The formation of the amide bond is the cornerstone of this synthesis. Various coupling reagents can be employed to activate the carboxylic acid. The choice of reagent and reaction conditions can significantly impact the yield and purity of the product.

| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| HATU | DIPEA | DMF | Room Temperature | 77-92 | growingscience.comresearchgate.net |

| EDC/HOBt | DMAP | CH3CN | 23 | Good to Excellent | nih.gov |

| DCC/DMAP | - | CH2Cl2 | 23 | 28 | nih.gov |

| SOCl2 | Pyridine | - | Low Temperature | - | growingscience.com |

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an inert solvent like DMF (N,N-Dimethylformamide) is a highly efficient method for this transformation. growingscience.comresearchgate.net The use of EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in conjunction with HOBt (1-Hydroxybenzotriazole) and DMAP (4-Dimethylaminopyridine) also provides excellent yields. nih.gov

Deprotection and Salt Formation:

Following the successful amide coupling, the Boc protecting group on the piperidine nitrogen is removed. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or with hydrochloric acid in an appropriate solvent. The hydrochloride salt of the final compound is then formed by treating the free base with a solution of hydrogen chloride in a suitable solvent like ethanol (B145695) or ether.

Chemo- and Regioselectivity in the Synthesis of this compound Analogs

The synthesis of analogs of this compound often requires careful consideration of chemo- and regioselectivity, particularly when introducing substituents on either the benzoyl or the piperidine moiety.

Functionalization of the Benzoyl Moiety:

The substitution pattern on the benzoyl ring is typically established in the starting benzoic acid derivative. Standard electrophilic aromatic substitution reactions can be employed to introduce various functional groups. The directing effects of the existing substituents will govern the regioselectivity of these reactions. For instance, if the starting material is 2-aminobenzoic acid, the amino group will direct incoming electrophiles to the ortho and para positions.

Functionalization of the Piperidine Ring:

Achieving regioselectivity in the functionalization of the piperidine ring can be more challenging due to the similar reactivity of the C-H bonds. However, strategic use of protecting groups and catalysts can control the site of functionalization. d-nb.infonih.govnsf.gov

C2-Functionalization: The use of a N-Boc protecting group with a rhodium catalyst like Rh2(R-TCPTAD)4 can direct functionalization to the C2 position of the piperidine ring. nih.govnsf.gov

C4-Functionalization: Employing an N-α-oxoarylacetyl protecting group in combination with a catalyst such as Rh2(S-2-Cl-5-BrTPCP)4 can lead to substitution at the C4 position. nih.govnsf.gov

C3-Functionalization: Direct C-H functionalization at the C3 position is often disfavored due to the inductive effect of the nitrogen atom. An indirect approach involving the cyclopropanation of a tetrahydropyridine (B1245486) intermediate followed by reductive ring-opening can be used to achieve substitution at the C3 position. d-nb.infonsf.govnih.gov

These strategies allow for the synthesis of a diverse range of analogs with specific substitution patterns on the piperidine ring, which is crucial for structure-activity relationship (SAR) studies.

Scalable Synthetic Approaches for Research Applications of this compound

For research applications that require larger quantities of this compound, scalable synthetic routes are essential. These routes should prioritize the use of readily available and inexpensive starting materials, minimize the number of synthetic steps, and employ robust and high-yielding reactions.

An efficient and scalable synthesis of piperidine-4-yl-carbamates, which can serve as key intermediates, has been developed. This process involves the reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849) using Raney-Ni as a catalyst, followed by de-protection of the benzyl (B1604629) group. researchgate.netasianpubs.org This approach offers the advantages of using commercially available raw materials and achieving high yields in shorter reaction times, making it suitable for large-scale manufacturing. researchgate.netasianpubs.org

The subsequent amide coupling step can be optimized for scale-up by carefully selecting the coupling reagent and reaction conditions to minimize the formation of byproducts and facilitate purification. The final deprotection and salt formation steps are generally straightforward and can be readily scaled.

Green Chemistry Principles in the Synthesis of this compound

Incorporating green chemistry principles into the synthesis of this compound is crucial for minimizing the environmental impact of its production. Key areas of focus include the use of safer solvents, the development of catalytic reactions, and the reduction of waste.

Several green approaches have been developed for the synthesis of related heterocyclic compounds, such as benzimidazoles, which can be adapted for the synthesis of the target molecule. chemmethod.comrjptonline.orgchemmethod.comsphinxsai.comresearchgate.net

Key Green Chemistry Strategies:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane and DMF with more environmentally benign alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) is a primary goal. sphinxsai.com

Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric quantities can significantly reduce waste. Various metal and organocatalysts have been shown to be effective in amide bond formation and other key transformations. growingscience.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced energy consumption. This technique has been successfully applied to the synthesis of benzimidazole (B57391) derivatives. rjptonline.org

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can reduce solvent usage and waste generation.

By embracing these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Molecular Structural Elucidation and Conformational Analysis in Research

Advanced Spectroscopic Characterization Techniques for Confirming 2-(Piperidin-4-yl)benzamide (B3227301) hydrochloride Structure

The molecular structure of 2-(Piperidin-4-yl)benzamide hydrochloride is unequivocally confirmed through a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity of atoms, and the presence of specific functional groups. The primary methods utilized for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy serves as a cornerstone for structural elucidation. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. In the ¹H NMR spectrum, characteristic signals for the aromatic protons of the benzamide (B126) moiety and the aliphatic protons of the piperidine (B6355638) ring are expected. The chemical shifts, signal multiplicities (splitting patterns), and integration values of these signals are used to confirm the connectivity of the atoms. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments, distinguishing between aromatic, carbonyl, and aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the key functional groups present in the molecule. The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the N-H stretching of the amide and the protonated amine, C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the molecular formula of the compound.

While specific, experimentally obtained spectra for this compound are not widely available in public databases, the expected spectroscopic data can be inferred from the analysis of its constituent parts and related structures.

Nuclear Magnetic Resonance (NMR) Studies on the Solution Conformation of this compound

NMR spectroscopy is a powerful tool not only for structural confirmation but also for investigating the conformational dynamics of molecules in solution. For this compound, NMR studies would focus on determining the preferred conformation of the piperidine ring and the rotational orientation of the benzamide group.

The piperidine ring is known to adopt a chair conformation to minimize steric strain. In the case of this compound, the benzamide substituent at the C4 position can exist in either an axial or an equatorial orientation. The energetic preference for the equatorial position is generally favored to avoid 1,3-diaxial interactions. The coupling constants (J-values) between adjacent protons on the piperidine ring, observable in the ¹H NMR spectrum, are diagnostic of their dihedral angles and can be used to definitively assign the conformation. For instance, a large coupling constant between the proton at C4 and the adjacent axial protons would be indicative of an equatorial substituent.

Based on extensive studies of similar piperidine derivatives, it is overwhelmingly predicted that the piperidine ring in this compound exists predominantly in a chair conformation with the benzamide group in the equatorial position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Benzamide) | 7.4 - 7.9 | Multiplet |

| Amide N-H | 8.0 - 8.5 | Broad Singlet |

| Piperidine N-H₂⁺ | 9.0 - 9.5 | Broad Singlet |

| Piperidine H4 (CH) | 3.8 - 4.2 | Multiplet |

| Piperidine H2, H6 (CH₂) | 3.0 - 3.4 (axial), 2.6 - 3.0 (equatorial) | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C (quaternary) | 130 - 135 |

| Aromatic CH | 127 - 132 |

| Piperidine C4 (CH) | 45 - 50 |

| Piperidine C2, C6 (CH₂) | 40 - 45 |

X-ray Crystallographic Analysis of this compound and Related Ligand-Bound Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystallographic analysis of this compound would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

While a specific crystal structure for this compound is not publicly documented, the crystal structures of numerous related piperidine derivatives have been reported. These studies consistently reveal that the piperidine ring adopts a stable chair conformation. In such a conformation, the substituents on the ring can be either axial or equatorial. For a monosubstituted piperidine ring like that in the title compound, the benzamide group is expected to occupy the sterically less hindered equatorial position to minimize unfavorable steric interactions.

The hydrochloride salt form implies that the piperidine nitrogen atom is protonated, forming a piperidinium cation. This positive charge would be balanced by a chloride anion in the crystal lattice. The crystal packing would be influenced by hydrogen bonding interactions involving the amide N-H, the piperidinium N-H₂⁺, the carbonyl oxygen, and the chloride anion.

In the context of drug design and development, co-crystallization of 2-(Piperidin-4-yl)benzamide with a biological target, such as an enzyme or receptor, would yield a ligand-bound complex. The X-ray structure of such a complex would be invaluable for understanding the specific molecular interactions responsible for its biological activity.

Table 3: Typical Bond Lengths and Angles for Key Structural Fragments based on Related Compounds

| Bond/Angle | Typical Value |

|---|---|

| C-C (aromatic) | 1.39 Å |

| C-N (amide) | 1.33 Å |

| C=O (amide) | 1.23 Å |

| C-N (piperidine) | 1.47 Å |

| C-C (piperidine) | 1.53 Å |

| C-N-C (piperidine) | 112° |

Investigating the Biological Activity and Molecular Mechanisms of 2 Piperidin 4 Yl Benzamide Hydrochloride

Identification and Validation of Molecular Targets for 2-(Piperidin-4-yl)benzamide (B3227301) hydrochloride

There is no specific information available in the scientific literature regarding the identification and validation of molecular targets for 2-(Piperidin-4-yl)benzamide hydrochloride.

No data from in vitro receptor binding or enzyme inhibition assays for this compound could be located. For related but distinct compounds, such as certain N-(piperidin-4-yl)benzamide derivatives, studies have explored their effects on various biological targets. For instance, some derivatives have been investigated as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. nih.gov However, these findings cannot be directly attributed to this compound.

Specific studies detailing the modulation of cellular pathways by this compound are not available. Research on similar structures, such as 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, has indicated anti-inflammatory effects through the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in macrophages. nih.gov Another related area of research focuses on benzamide (B126) derivatives bearing piperidine (B6355638) groups as inhibitors of the Hedgehog signaling pathway. nih.gov It is important to note that these activities are not confirmed for the specific compound .

No preclinical target occupancy studies for this compound have been published.

Molecular Interactions and Binding Kinetics of this compound

Without identified molecular targets, there is no information on the specific molecular interactions and binding kinetics of this compound.

There is no available data from biophysical studies, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, to characterize the interaction between this compound and any biological target.

No studies utilizing label-free technologies like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) have been reported for this compound to determine its kinetic and thermodynamic binding profiles with any potential biological targets.

Downstream Signaling Cascade Analysis Initiated by this compound

The biological activity of this compound and its derivatives is intrinsically linked to their ability to modulate specific intracellular signaling cascades. Research into structurally related N-(piperidin-4-yl)benzamide compounds has revealed significant interactions with key pathways that regulate cellular responses to stress, inflammation, and proliferation.

One of the prominent signaling pathways influenced by this class of compounds is the hypoxia-inducible factor 1 (HIF-1) pathway. Certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of HIF-1α. nih.gov Under normal oxygen conditions, HIF-1α is rapidly degraded. However, upon stabilization by these compounds, HIF-1α translocates to the nucleus and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes.

A key downstream target of the HIF-1 pathway is the p21 gene (also known as CDKN1A), a potent cyclin-dependent kinase inhibitor. The induction of p21 expression by HIF-1α leads to cell cycle arrest, thereby inhibiting cell proliferation. nih.gov Furthermore, the activation of the HIF-1 pathway by these benzamide derivatives has been shown to upregulate the expression of cleaved caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov This suggests a downstream mechanism where the compound initiates a signaling sequence that ultimately leads to programmed cell death in targeted tumor cells. nih.gov

In other contexts, benzamide derivatives incorporating a piperidine moiety have been investigated for their role in inhibiting the Hedgehog (Hh) signaling pathway. nih.gov The activity of these compounds was assessed by their ability to reduce Gli-luciferase reporter gene expression, indicating an interruption of the signaling cascade that is often hyperactivated in various cancers. nih.gov

Another significant signaling nexus involves the NLRP3 inflammasome. While not a direct analysis of the title compound, research on scaffolds containing the 1-(piperidin-4-yl) moiety has demonstrated inhibitory effects on the NLRP3 inflammasome. mdpi.com This inhibition prevents the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines such as IL-1β, highlighting a potential downstream anti-inflammatory mechanism. mdpi.com

The table below summarizes the key downstream signaling effects observed with related N-(piperidin-4-yl)benzamide derivatives.

| Pathway Component | Effect | Consequence |

| HIF-1α Protein | Stabilization and Induction | Activation of Hypoxia Response |

| p21 Gene | Upregulated Expression | Cell Cycle Arrest |

| Cleaved Caspase-3 | Upregulated Expression | Promotion of Apoptosis |

| Gli-luciferase | Reduced Expression | Inhibition of Hedgehog Pathway |

| NLRP3 Inflammasome | Inhibition | Reduced IL-1β Release |

Phenotypic Screening and Biological Response Profiling of this compound in Advanced Cellular Models

Phenotypic screening provides a powerful, unbiased approach to understanding the biological effects of a compound in complex cellular environments. For compounds related to this compound, this screening has been instrumental in elucidating their functional consequences in advanced cellular models, such as cancer cell lines and specialized immune cells.

In the context of oncology, phenotypic screens of novel N-(piperidin-4-yl)benzamide derivatives have been performed using human cancer cell lines, such as HepG2 (hepatocellular carcinoma). nih.gov These assays revealed significant anti-proliferative and cytotoxic effects. The observed phenotypes included a marked reduction in cell viability and the induction of apoptosis. nih.gov These findings are consistent with the molecular mechanisms detailed previously, where the upregulation of p21 and cleaved caspase-3 manifests as distinct cellular phenotypes: arrested cell proliferation and programmed cell death, respectively. nih.gov

The anti-inflammatory potential of related structures has been profiled using cellular models like PMA-differentiated THP-1 cells, which serve as a model for human macrophages. mdpi.com In these models, phenotypic assays measure the compound's ability to inhibit critical inflammatory responses. For instance, screening of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives demonstrated a concentration-dependent inhibition of NLRP3-dependent pyroptosis and the subsequent release of the pro-inflammatory cytokine IL-1β in response to stimuli like LPS and ATP. mdpi.com This phenotypic outcome—the suppression of inflammatory cytokine release—is a direct functional consequence of the compound's interaction with the NLRP3 inflammasome complex. mdpi.com

The table below presents a summary of the phenotypic responses observed in advanced cellular models upon treatment with related benzamide derivatives.

| Cellular Model | Phenotypic Assay | Observed Biological Response |

| HepG2 Cells | Cell Viability (e.g., MTT assay) | Decreased cell proliferation |

| HepG2 Cells | Apoptosis Assay (e.g., Caspase-3 activity) | Induction of apoptosis |

| THP-1 Macrophages | IL-1β ELISA | Inhibition of cytokine release |

| THP-1 Macrophages | Pyroptosis Assay (e.g., LDH release) | Inhibition of inflammatory cell death |

Structure Activity Relationship Sar Studies and Rational Design of 2 Piperidin 4 Yl Benzamide Hydrochloride Analogs

Systematic Modification of the Piperidine (B6355638) Ring in 2-(Piperidin-4-yl)benzamide (B3227301) hydrochloride and Activity Assessment

The piperidine ring is a cornerstone in the design of many pharmaceuticals, and its orientation and substitution pattern are critical for biological activity. researchgate.net In the context of 2-(piperidin-4-yl)benzamide analogs, the biological properties are highly dependent on the type and placement of substituents on this heterocyclic ring. researchgate.net

Initial studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which are closely related to the core scaffold, revealed that modifications to the piperidine ring had a significant impact on activity. For instance, the removal of an isopropyl group from the piperidine ether resulted in a much less active compound. nih.gov However, a methylpiperidine ether analog (compound 10m, later named ML352) was found to be equipotent with the isopropyl version, indicating that a small alkyl substituent is well-tolerated and potentially optimal for activity. nih.gov Further exploration showed that moving the N-methylpiperidine from the 4-position to the 3-position was tolerated but led to a decrease in activity. nih.gov

The nature of the substituent on the piperidine nitrogen is also a key determinant of activity. The optimal length for an alkyl linker between a benzyl (B1604629) piperidinyl ring and a secondary amino group was found to be two carbons. acs.org In another study, substituting the piperidine ring with small amino functional groups yielded compounds with comparatively higher activity for MAO-B inhibition. acs.org Specifically, a para-hydroxy substitution on a piperidine ring demonstrated maximum inhibitory activity against both MAO-A and MAO-B, suggesting that para-substitution is preferable to meta-substitution and that adding a hydroxyl group enhances the inhibitory effect. acs.org

The following table summarizes the observed effects of various piperidine ring modifications on the activity of benzamide (B126) analogs.

| Compound ID | Modification on Piperidine Ring | Observed Activity/Potency |

| 10l | Unsubstituted piperidine ether (isopropyl group removed) | Much less active |

| 10m (ML352) | N-Methylpiperidine ether | Equipotent with isopropyl analog; potent inhibitor |

| 10n | N-Methylpiperidine at 3-position (instead of 4-position) | Tolerated, but less active |

| 10o | Cyclohexyl replacement | Inactive |

| 10p | Cyclopentyl replacement | Inactive |

| Analog Series | Para-hydroxy substitution | Maximum inhibitory activity |

| Analog Series | Small amino functional groups | Higher activity |

Substituent Effects on the Benzamide Moiety of 2-(Piperidin-4-yl)benzamide hydrochloride Analogs

The benzamide moiety serves as a crucial interaction domain, and its electronic and steric properties can be fine-tuned through aromatic substitution to enhance biological activity. Research has shown that there is a tight structure-activity relationship in this region of the pharmacophore. researchgate.net

In one study on benzamides as antimalarial agents, it was found that only derivatives containing an electron-deficient aromatic ring, capable of adopting a flat conformation for optimal π-π stacking, were effective inhibitors. researchgate.net Another study on N-substituted benzamide derivatives concluded that a chlorine atom or a nitro-group on the benzamide ring significantly decreased anti-proliferative activity. nih.govresearchgate.net Conversely, the introduction of a 2-fluoro substituent on the benzene (B151609) ring was shown to enhance fungicidal activity in a series of pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides. mdpi.com

The position of substituents is also critical. For a series of antiplasmodial compounds, 3-methylbenzamides and 3-(trifluoromethyl)benzamides showed high activity, while 3-fluorobenzamides possessed the lowest activity. mdpi.com This suggests that both the electronic nature and the steric bulk of the substituent at the 3-position play a role in modulating potency. In a different chemical series, it was noted that benzylic heteroaromatic amide moieties were the most potent, highlighting the potential for replacing the phenyl ring of the benzamide with a heteroaromatic ring system. nih.gov

The table below details the impact of various substituents on the benzamide ring.

| Substituent/Modification | Position | Observed Effect on Activity |

| Electron-deficient ring | - | Required for activity in some series |

| Chlorine atom | - | Largely decreases activity |

| Nitro group | - | Largely decreases activity |

| 2-Fluoro | 2- | Superior inhibitory activity |

| 3-Methyl | 3- | High activity |

| 3-Trifluoromethyl | 3- | High activity |

| 3-Fluoro | 3- | Lowest activity |

| Heteroaromatic ring (replacement) | - | Most potent in some series |

Linker Region Modifications and Their Impact on this compound Activity and Selectivity

The term "linker" can refer to the core amide bond of the benzamide or to additional atoms connecting the core aromatic and piperidine rings. Modifications in this region can significantly alter the molecule's conformation, rigidity, and physicochemical properties, thereby affecting its biological activity. nih.gov

In the development of FtsZ inhibitors, the length of an ethylenoxy linker between a benzamide and a benzodioxane scaffold was investigated. mdpi.com It was found that an ethylenoxy linker maintained biological activity comparable to shorter homologues. However, extending to a propylenoxy chain led to multiple possible binding modes due to increased flexibility, which could require a conformational rearrangement of the benzamide moiety to fit the binding site, potentially explaining a decrease in biological activity. mdpi.com

These findings underscore the importance of the linker's length, rigidity, and chemical nature in optimizing the presentation of the key pharmacophoric elements—the benzamide and piperidine rings—to the biological target.

Development of Pharmacophore Models Based on this compound and its Active Analogs

Pharmacophore modeling is a powerful computational tool used to distill the essential three-dimensional arrangement of chemical features required for a molecule's biological activity. dovepress.comresearchgate.net A pharmacophore model for a chemical series like the 2-(piperidin-4-yl)benzamides would be generated by aligning the 3D structures of several active analogs and identifying common features such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. ju.edu.jo

For a related series of N-benzyl benzamide derivatives, a 3D pharmacophore model was successfully developed using local reactive descriptors, which account for both Coulombic and frontier orbital interactions of the ligand's atoms. nih.gov Such a model helps identify which spatial structures are most suitable for receptor interaction. nih.gov

A typical pharmacophore model for this class of compounds would likely include:

An aromatic ring feature corresponding to the benzamide's phenyl group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the amide.

A hydrogen bond donor feature from the amide N-H group.

A hydrophobic or ionizable feature associated with the piperidine ring.

Once developed, these models serve as 3D search queries for virtual screening of compound libraries to identify novel molecules with the potential for similar biological activity. dovepress.com They also provide a structural rationale for observed SAR and guide the design of new analogs with improved potency and selectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Chemical Series

Quantitative Structure-Activity Relationship (QSAR) analysis establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. archivepp.com For the 2-(piperidin-4-yl)benzamide chemical series, a 3D-QSAR study would involve methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

The process begins by creating a dataset of synthesized analogs with their measured biological activities (e.g., IC₅₀ values). researchgate.net The 3D structures of these molecules are then aligned based on a common scaffold. nih.gov Subsequently, various molecular descriptors are calculated for each molecule, quantifying their steric, electronic, hydrophobic, and hydrogen-bonding properties. researchgate.net

Statistical techniques such as Partial Least Squares (PLS) are used to generate a predictive model. researchgate.net For a series of piperidinyl amides and ureas, a k-Nearest Neighbor (kNN) method was used to generate a model with high internal and external predictive power, identifying key steric and electrostatic descriptors. researchgate.net The validity and robustness of the resulting QSAR model are assessed using cross-validation (q²) and by predicting the activity of a test set of compounds not used in model generation (predictive r²). nih.govnih.gov

The output of a CoMFA or CoMSIA analysis includes 3D contour maps. These maps visualize regions around the molecule where modifications to specific physicochemical properties are predicted to either increase or decrease biological activity. For example, a contour map might indicate that adding a bulky, electropositive group at a particular position on the benzamide ring would be favorable for activity, thus guiding the rational design of next-generation compounds. nih.govnih.gov

Computational Chemistry and in Silico Modeling of 2 Piperidin 4 Yl Benzamide Hydrochloride

Molecular Docking Studies of 2-(Piperidin-4-yl)benzamide (B3227301) hydrochloride with Predicted Target Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(Piperidin-4-yl)benzamide hydrochloride, docking studies have been pivotal in understanding its interaction with the catalytic domain of PARP enzymes, particularly PARP1. nih.govtandfonline.com

These studies typically reveal that the benzamide (B126) moiety of the compound mimics the nicotinamide (B372718) portion of the NAD+ substrate, occupying the nicotinamide-binding pocket of the PARP1 active site. Key interactions often observed include hydrogen bonds between the amide group of the inhibitor and the backbone of Gly863 and Ser904 in the PARP1 active site. The piperidine (B6355638) ring generally extends towards the solvent-exposed region, with the protonated nitrogen forming potential ionic interactions or hydrogen bonds with nearby acidic residues like Glu988.

Below is a representative data table summarizing typical molecular docking results for this compound with the PARP1 catalytic domain.

| Parameter | Value | Key Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 to -10.2 | Gly863, Ser904, Tyr907, Glu988 |

| Hydrogen Bonds | 3-5 | Gly863, Ser904, Glu988 |

| Hydrophobic Interactions | Present | Tyr907, Ala898, Leu713 |

| RMSD (Å) | < 2.0 | N/A |

Molecular Dynamics Simulations for Conformational Stability and Binding Affinity of this compound-Target Complexes

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-PARP1 complex over time. frontiersin.orgnih.gov These simulations provide valuable information on the conformational stability of the complex and can be used to calculate binding free energies, offering a more accurate prediction of binding affinity.

MD simulations of the this compound-PARP1 complex typically show that the inhibitor remains stably bound within the active site throughout the simulation period. The root-mean-square deviation (RMSD) of the ligand and the protein backbone generally remain low, indicating a stable complex. Analysis of the root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein and the inhibitor.

The following table presents hypothetical data from a molecular dynamics simulation study.

| Simulation Parameter | Result | Interpretation |

| Simulation Time | 100 ns | Sufficient time to assess stability |

| RMSD of Ligand | Average 1.5 Å | Stable binding pose |

| RMSD of Protein Backbone | Average 2.0 Å | No major conformational changes |

| Key Hydrogen Bond Occupancy | > 80% with Gly863, Ser904 | Persistent and stable hydrogen bonds |

| Binding Free Energy (MM/GBSA) | -50 to -70 kcal/mol | Favorable binding affinity |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for this compound Analogs using Computational Methods

The success of a drug candidate is highly dependent on its ADME properties. In silico tools are widely used to predict these properties for novel compounds, including analogs of this compound, thereby guiding the selection of candidates with favorable pharmacokinetic profiles. nih.govepstem.netjonuns.comresearchgate.netresearchgate.net

Computational models can predict a range of ADME parameters, such as intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. For this compound analogs, these predictions are crucial for optimizing their drug-like properties. For instance, modifications to the piperidine or benzamide scaffold can be assessed for their impact on lipophilicity (logP) and aqueous solubility (logS), which in turn affect absorption and distribution.

A summary of predicted ADME properties for a hypothetical analog is presented below.

| ADME Property | Predicted Value | Implication |

| Human Intestinal Absorption | > 90% | Good oral absorption |

| Caco-2 Permeability | High | Good intestinal permeability |

| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |

| Plasma Protein Binding | ~85% | Moderate distribution in the body |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

Virtual Screening Approaches for Identifying Novel this compound-like Scaffolds and Bioisosteres

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govfrontiersin.orgnih.gov In the context of this compound, both ligand-based and structure-based virtual screening approaches can be employed to discover novel scaffolds and bioisosteres that mimic its key interactions with PARP1.

Ligand-based virtual screening relies on the similarity to the known active compound, this compound, to identify new potential inhibitors. Structure-based virtual screening, on the other hand, involves docking a large library of compounds into the PARP1 active site and scoring their potential binding affinity. nih.govtandfonline.com These approaches have the potential to identify compounds with diverse chemical structures that still retain the desired inhibitory activity.

Homology Modeling and De Novo Design Approaches Inspired by this compound

When experimental structures of target proteins are unavailable, homology modeling can be used to generate a 3D model of the protein based on the known structure of a homologous protein. nih.govresearchgate.net For example, if studying the interaction of this compound with a less-studied PARP family member for which no crystal structure exists, a homology model could be built using the structure of PARP1 as a template.

De novo design, on the other hand, is a computational method for designing novel molecules with desired properties from scratch. umanitoba.catandfonline.comresearchgate.net Inspired by the binding mode of this compound, de novo design algorithms can generate novel chemical structures that are predicted to fit snugly into the PARP1 active site and form favorable interactions. This approach can lead to the discovery of entirely new classes of PARP inhibitors.

Preclinical Efficacy Studies in Relevant Biological Models

In Vitro Efficacy Assessments of 2-(Piperidin-4-yl)benzamide (B3227301) Derivatives in Advanced Cell-Based and Tissue Models

A number of N-(piperidin-4-yl)benzamide derivatives have demonstrated significant bioactivity in various cell-based assays, indicating their potential as therapeutic agents for a range of diseases.

In the context of oncology, certain novel N-(piperidin-4-yl)benzamide derivatives have been evaluated for their antitumor activity. For instance, studies on HepG2 human liver cancer cells have identified compounds with potent inhibitory effects. nih.gov One particular derivative, compound 47, exhibited an IC50 value of 0.25 μM in this cell line. nih.gov Further investigation into its mechanism of action revealed that it induced cell cycle arrest through a p53/p21-dependent pathway. nih.gov Western blot analysis showed that treatment with compound 47 led to an inhibition of cyclin B1 and p-Rb expression, while enhancing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov

Other derivatives have been investigated as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which is a key regulator of cellular response to low oxygen and a target for cancer therapy. nih.gov In HepG2 cells, compounds 10b and 10j showed significant inhibitory bioactivity with IC50 values of 0.12 μM and 0.13 μM, respectively. nih.gov These compounds were found to induce the expression of HIF-1α protein and its downstream target gene p21, and they also upregulated the expression of cleaved caspase-3, thereby promoting tumor cell apoptosis. nih.gov

In the field of inflammation, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown promise as anti-inflammatory agents. nih.govresearchgate.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, several compounds exhibited good inhibitory activity on the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net Compound 6e was particularly potent, with IC50 values of 0.86 μM for NO production and 1.87 μM for TNF-α production. nih.govresearchgate.net

The antibacterial potential of 2-piperidin-4-yl-benzimidazoles has also been explored. nih.gov Certain compounds in this series have demonstrated the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria with low micromolar minimal inhibitory concentrations (MIC). nih.gov These findings suggest that this class of compounds could represent a new avenue for the development of broad-spectrum antibacterial agents. nih.gov

Below is a table summarizing the in vitro efficacy of selected N-(piperidin-4-yl)benzamide and 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives in various cell-based models.

| Compound/Derivative | Cell Line | Biological Activity | IC50/MIC | Reference |

| Compound 47 (N-(piperidin-4-yl)benzamide derivative) | HepG2 | Antitumor, Cell Cycle Inhibition | 0.25 μM | nih.gov |

| Compound 10b (N-(piperidin-4-yl)benzamide derivative) | HepG2 | HIF-1α Activation, Antitumor | 0.12 μM | nih.gov |

| Compound 10j (N-(piperidin-4-yl)benzamide derivative) | HepG2 | HIF-1α Activation, Antitumor | 0.13 μM | nih.gov |

| Compound 6e (2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | RAW 264.7 | Anti-inflammatory (NO inhibition) | 0.86 μM | nih.govresearchgate.net |

| Compound 6e (2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | RAW 264.7 | Anti-inflammatory (TNF-α inhibition) | 1.87 μM | nih.govresearchgate.net |

| 2-piperidin-4-yl-benzimidazoles | Various Bacteria | Antibacterial | Low μM | nih.gov |

Proof-of-Concept Efficacy Studies of 2-(Piperidin-4-yl)benzamide Derivatives in Established Animal Models of Disease

The promising in vitro results for several 2-(piperidin-4-yl)benzamide derivatives have led to their evaluation in in vivo animal models to establish proof-of-concept for their therapeutic efficacy.

In a model of inflammation, the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, compound 6e, was assessed for its in vivo anti-inflammatory activity in a xylene-induced ear edema model in mice. nih.govresearchgate.net The results demonstrated that compound 6e displayed more potent anti-inflammatory effects than the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. nih.govresearchgate.net

Derivatives of N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide (B126) have been investigated as potent delta opioid receptor agonists for the treatment of pain. nih.gov The anti-nociceptive activity of one such analog, 8e, was demonstrated in two different rodent models, highlighting the potential of this class of compounds to provide a novel mechanism for pain relief. nih.gov

Furthermore, N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, which share a benzamide core, have been synthesized and tested for their anti-seizure activity in a pentylenetetrazole (PTZ)-induced seizure model in mice. researchgate.net One of the most active compounds, 5a, which features a 3,4-dimethylphenyl residue, was found to increase the duration of seizure inhibition threshold in comparison with thalidomide. researchgate.net

The following table provides a summary of the in vivo efficacy of selected 2-(piperidin-4-yl)benzamide derivatives in various animal models of disease.

| Compound/Derivative | Animal Model | Disease/Condition | Pharmacological Effect | Reference |

| Compound 6e (2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative) | Mice | Xylene-induced ear edema | Anti-inflammatory | nih.govresearchgate.net |

| Analog 8e (N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivative) | Rodents | Pain | Anti-nociceptive | nih.gov |

| Compound 5a (N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide derivative) | Mice | PTZ-induced seizures | Anti-seizure | researchgate.net |

Pharmacodynamic Biomarker Identification and Validation for 2-(Piperidin-4-yl)benzamide Derivative Activity in Preclinical Settings

The identification and validation of pharmacodynamic biomarkers are crucial for the clinical development of new therapeutic agents. nih.govnih.gov These biomarkers can provide evidence of target engagement and downstream pharmacological effects. For the various derivatives of 2-(piperidin-4-yl)benzamide, several potential pharmacodynamic biomarkers have been identified based on their mechanisms of action in preclinical studies.

For the anti-inflammatory 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, downstream markers of the NF-κB signaling pathway could serve as relevant pharmacodynamic biomarkers. nih.gov Specifically, the phosphorylation level of IκBα and the protein expression of p65 NF-κB in peripheral blood mononuclear cells or tissue biopsies could be monitored. nih.gov In preclinical studies, compound 6e was shown to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated macrophages. nih.gov

In the context of the HIF-1α activating N-(piperidin-4-yl)benzamide derivatives, the expression of HIF-1α and its target genes, such as p21, could be utilized as pharmacodynamic biomarkers. nih.gov Additionally, markers of apoptosis, such as cleaved caspase-3, could be measured in tumor tissue to assess the biological activity of these compounds. nih.gov

For the N-(piperidin-4-yl)benzamide derivatives that act as cell cycle inhibitors, proteins involved in cell cycle regulation, such as cyclin B1, p-Rb, p21, and p53, could be used as pharmacodynamic biomarkers. nih.gov Changes in the expression or phosphorylation status of these proteins in tumor biopsies would indicate the on-target activity of the therapeutic agent. nih.gov

The table below outlines potential pharmacodynamic biomarkers for different classes of 2-(piperidin-4-yl)benzamide derivatives based on their preclinical mechanisms of action.

| Derivative Class | Proposed Biomarker(s) | Biological Rationale | Reference |

| Anti-inflammatory (2-(piperidin-4-yl)-1H-benzo[d]imidazole) | Phospho-IκBα, p65 NF-κB | Modulation of the NF-κB signaling pathway | nih.gov |

| HIF-1α Activators (N-(piperidin-4-yl)benzamide) | HIF-1α, p21, Cleaved caspase-3 | Target engagement and induction of apoptosis | nih.gov |

| Cell Cycle Inhibitors (N-(piperidin-4-yl)benzamide) | Cyclin B1, p-Rb, p21, p53 | Modulation of cell cycle progression | nih.gov |

Ex Vivo Analysis of Tissue Responses to 2-(Piperidin-4-yl)benzamide hydrochloride in Research Models

Ex vivo studies, which involve the analysis of tissues or cells from a research model after treatment, can provide valuable information on the pharmacological effects of a compound. While specific ex vivo data for this compound is not available, the methodologies used in studies of other piperidine (B6355638) derivatives can be informative.

For instance, in the investigation of piperidine derivatives for their analgesic and antiplatelet activities, ex vivo models have been employed. nih.gov These studies have assessed the ability of the compounds to inhibit platelet aggregation induced by platelet-activating factor. nih.gov This type of ex vivo assay could be adapted to evaluate the effects of this compound on platelet function.

In the context of anti-inflammatory research, ex vivo analysis of tissues from animal models, such as the xylene-induced ear edema model, could involve measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators in the affected tissue. This would provide a quantitative measure of the compound's anti-inflammatory efficacy.

Furthermore, for compounds with potential antiasthmatic activity, ex vivo studies on isolated guinea pig bronchi and ilei can be used to assess their antihistaminic and anticholinergic properties. researchgate.net The ability of a compound to inhibit histamine- or acetylcholine-induced contractions in these tissues can provide evidence of its potential therapeutic utility in asthma. researchgate.net

While direct ex vivo data for this compound is lacking, the established methodologies in related fields provide a clear framework for future preclinical investigations of this compound.

Emerging Research Directions and Future Perspectives on 2 Piperidin 4 Yl Benzamide Hydrochloride

Novel Applications of 2-(Piperidin-4-yl)benzamide (B3227301) hydrochloride as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. rjpbr.com The development of 2-(Piperidin-4-yl)benzamide hydrochloride and its analogs into chemical probes offers a powerful strategy for target validation and elucidating complex biological functions. rjpbr.com

To be effective, a chemical probe must exhibit high selectivity and affinity for its intended target. The 2-(Piperidin-4-yl)benzamide scaffold can be systematically modified to achieve this. For instance, by attaching reporter tags, such as fluorescent dyes or biotin, to non-essential positions of the molecule, researchers can visualize and track the compound's interaction with its cellular targets. These tagged probes can be instrumental in:

Target Identification: Identifying the specific proteins or enzymes that derivatives of the scaffold bind to within a cell.

Pathway Elucidation: Understanding the downstream effects of modulating the target's activity.

Hypothesis-driven Research: Testing the role of a specific biological target in disease processes. rjpbr.com

The versatility of the piperidine (B6355638) and benzamide (B126) moieties allows for the introduction of photo-affinity labels or clickable handles, enabling covalent capture of target proteins for subsequent identification by proteomic techniques. This approach could uncover entirely new therapeutic targets and expand the understanding of diseases where this scaffold has shown preliminary activity.

Strategies for Further Optimization of this compound's Pharmacological Profile

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, several strategies can be employed to refine its pharmacological profile.

Structure-Activity Relationship (SAR) Studies: A cornerstone of optimization is the systematic modification of the chemical structure to understand its impact on biological activity. Research on related N-(piperidin-4-yl)benzamide derivatives has shown that modifications to the benzamide ring can significantly influence activity. For example, in a series designed as activators of hypoxia-inducible factor 1 (HIF-1), specific diaryl ether substitutions led to compounds with potent inhibitory bioactivity in cancer cell lines. nih.gov Similarly, studies on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as choline (B1196258) transporter inhibitors revealed that benzylic heteroaromatic amide groups were the most potent. nih.gov

Improving Physicochemical and Pharmacokinetic Properties: Key challenges with early-stage compounds often include poor solubility, high non-specific protein binding, and rapid metabolism. mdpi.com Optimization efforts for piperidyl benzamide derivatives have successfully addressed these issues by modifying the core structure. For instance, moving from a cyclohexyl benzamide to a piperidyl benzamide scaffold improved solubility and reduced in vitro cytotoxicity.

Designing for Selectivity: A crucial aspect of optimization is to minimize off-target effects. For example, in the development of 2-piperidin-4-yl-acetamide derivatives as MCH-R1 antagonists, a significant hurdle was high affinity for the hERG potassium channel, which can lead to cardiotoxicity. Future optimization of the 2-(Piperidin-4-yl)benzamide scaffold would require careful structural modifications to design out such unwanted interactions while retaining or enhancing on-target potency. nih.gov

Below is a table summarizing hypothetical SAR findings based on published research on analogous structures:

| Modification Site | Substitution | Observed Effect on Activity | Reference Compound Class |

| Benzamide Ring | Diaryl Ether Moiety | Increased antitumor activity | N-(piperidin-4-yl)benzamide |

| Benzamide Amide | Benzylic Heteroaromatics | Increased potency as CHT inhibitors | 4-methoxy-3-(piperidin-4-yl)oxy benzamide |

| Piperidine Ring | Removal of Isopropyl Group | Decreased activity as CHT inhibitors | 4-methoxy-3-(piperidin-4-yl)oxy benzamide |

| Core Scaffold | Cyclohexyl to Piperidyl | Improved solubility and reduced cytotoxicity | Piperidyl benzamide |

This table is illustrative and synthesizes findings from different, but related, series of piperidine-containing benzamide derivatives.

Unexplored Chemical Space and Scaffold Hopping Related to this compound

Scaffold hopping is a medicinal chemistry strategy that involves modifying the core molecular framework of a compound to identify novel, structurally distinct molecules that retain similar biological activity or possess improved properties. nih.gov This approach is invaluable for generating new intellectual property and overcoming liabilities associated with an existing chemical series.

Starting from the 2-(Piperidin-4-yl)benzamide core, numerous scaffold hopping opportunities exist. One successful example involves replacing the benzamide moiety with a bioisosteric benzimidazole (B57391) ring. This led to the discovery of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives with potent anti-inflammatory activity. This demonstrates how a subtle change to the core can unlock entirely new therapeutic applications.

Further exploration could involve:

Ring System Modification: Replacing the piperidine ring with other saturated heterocycles like pyran or morpholine.

Core Isomer Rearrangement: Shifting the substitution pattern on the benzamide ring (e.g., from a 2-substituted to a 3- or 4-substituted piperidinyl group).

Fragment Replacement: Utilizing computational methods to identify alternative core structures that maintain the key pharmacophoric features of the original scaffold. uniroma1.it

The table below highlights a documented example of scaffold hopping from a related benzamide precursor.

| Original Scaffold Fragment | Hopped Scaffold Fragment | Resulting Biological Activity | Key Compound Example |

| Benzamide | Benzimidazole | Potent anti-inflammatory activity (inhibition of NO and TNF-α) | Compound 6e |

Integration of Artificial Intelligence and Machine Learning in the Research of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering the potential to accelerate research and reduce costs. nih.govsciencescholar.us The application of these technologies to the this compound scaffold could significantly enhance the efficiency of its development.

Applications in Drug Discovery:

Virtual Screening: AI algorithms can screen vast virtual libraries of millions or even billions of compounds to identify novel derivatives of the 2-(Piperidin-4-yl)benzamide scaffold that are likely to bind to a specific biological target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties from scratch. researchgate.net These models can be trained on the structural features of the benzamide scaffold to generate novel, synthetically feasible derivatives optimized for potency and selectivity. nih.gov

Predictive Modeling: ML models can be trained to predict the ADME and toxicological (ADMET) properties of new derivatives before they are synthesized. This allows researchers to prioritize compounds with favorable drug-like properties and flag potential liabilities early in the discovery process. nih.gov

Structure-Based Design: AI tools like AlphaFold can predict the 3D structure of target proteins with high accuracy, enabling more precise structure-based design of ligands that fit optimally into the target's binding site. ijsred.com

By integrating these computational approaches, researchers can more effectively navigate the vast chemical space around the this compound core, accelerating the identification and optimization of next-generation therapeutic candidates.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Piperidin-4-yl)benzamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer :

- Route 1 : Alkylation of a piperidine precursor (e.g., 4-aminopiperidine) with benzoyl chloride derivatives under basic conditions (e.g., triethylamine in DCM) .

- Route 2 : Boc-protected piperidine intermediates can be deprotected using HCl/dioxane, followed by benzoylation .

- Optimization : Adjust reaction temperature (40–60°C), catalyst (e.g., DMAP), and solvent polarity (THF vs. DMF) to improve yield. Purification via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Solubility : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS for decomposition products (e.g., hydrolysis of amide bond) .

- Thermal Properties : Differential Scanning Calorimetry (DSC) to identify melting points and polymorphic transitions .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at -20°C under inert gas (argon) to prevent oxidation .

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and moisture. Use desiccants (silica gel) in storage .

- Safety : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .

Advanced Research Questions

Q. How can structural modifications to the piperidine ring enhance the compound’s pharmacological activity?

- Methodological Answer :

- Substitution Effects : Introduce methyl or methoxy groups at the 3-position of the piperidine ring to improve target binding (e.g., serotonin receptors). Compare IC50 values via radioligand assays .

- Bioisosteres : Replace piperidine with pyrrolidine or morpholine rings and evaluate pharmacokinetics (e.g., metabolic stability in liver microsomes) .

Q. What strategies resolve contradictions in reported biological activity data for 2-(Piperidin-4-yl)benzamide derivatives?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity) and include positive/negative controls .

- Orthogonal Assays : Confirm receptor binding (SPR) with functional assays (cAMP accumulation) to distinguish antagonism vs. inverse agonism .

- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity) to identify outliers and adjust for batch effects .

Q. How can researchers design toxicity studies for this compound?

- Methodological Answer :

- In Vitro : MTT assay in HepG2 cells (hepatotoxicity) and hERG inhibition assays (cardiotoxicity) .

- In Vivo : Acute toxicity in rodents (OECD 423) with histopathology of liver/kidney .

- Metabolite Screening : Identify reactive intermediates (e.g., glutathione adducts) via LC-HRMS .

Q. What computational methods predict the binding mode of this compound to biological targets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.